2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride
Description
Chemical Name: 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride
CAS Registry Number: 143096-86-0
Molecular Formula: C₈H₃ClF₂O₃
Molecular Weight: 220.56 g/mol
This compound is a fluorinated aromatic acyl chloride characterized by a benzodioxole core with two fluorine atoms at the 2,2-positions and a reactive carbonyl chloride group at the 4-position. It serves as a critical intermediate in organic synthesis, particularly for agrochemicals and pharmaceuticals. Its fluorinated structure enhances electron-withdrawing effects, increasing reactivity in nucleophilic acyl substitution reactions. The compound is commercially available in high purity (≥97%) and is utilized in synthesizing fungicides such as Fludioxonil .
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZQSPHXJREUFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378866 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143096-86-0 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (acid : SOCl₂) |
| Solvent | 1,2-Dichloroethane or Toluene |
| Temperature | Reflux (80–110°C) |
| Time | 1–2 hours |
| Yield | 85–92% |
The reaction is typically conducted under anhydrous conditions with catalytic N,N-dimethylformamide (DMF) to accelerate the formation of the reactive acyl chloride intermediate. Post-reaction, excess thionyl chloride and solvent are removed via vacuum distillation, yielding the product as a pale yellow liquid.
Direct Fluorination of Dichlorobenzodioxole Derivatives
An alternative route starts with 2,2-dichloro-1,3-benzodioxole, which undergoes halogen exchange using potassium fluoride (KF) in the presence of potassium hydrogen fluoride (KHF₂) as a catalyst.
Reaction Mechanism
Subsequent oxidation and chlorination steps introduce the carbonyl chloride group.
Optimization Data
| Variable | Optimal Range |
|---|---|
| Catalyst Loading | 5–10 wt% KHF₂ |
| Temperature | 130–140°C |
| Solvent | Tetramethylene sulfone |
| Conversion Rate | 100% in 8 hours |
This method achieves near-quantitative conversion but requires specialized equipment to handle corrosive byproducts like hydrogen chloride.
One-Pot Synthesis from Piperonyl Cyclonene
A patented one-pot approach utilizes piperonyl cyclonene, phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅) as starting materials. After initial chlorination, hydrogen fluoride (HF) is introduced to replace chlorine atoms with fluorine.
Stepwise Protocol
Yield and Purity
Catalytic Fluorination Using Dibromodifluoromethane
Recent advances employ dibromodifluoromethane (CF₂Br₂) as a fluorinating agent for catechol derivatives. This method avoids hazardous HF and achieves regioselective fluorination.
Key Steps
-
Fluorination of Catechol :
Conducted in dimethylacetamide (DMAc) at 60°C for 12 hours. -
Oxidation to Carboxylic Acid :
The benzodioxole intermediate is oxidized using KMnO₄ in acidic medium. -
Chlorination with SOCl₂ :
Final conversion to the carbonyl chloride follows standard thionyl chloride protocols.
Advantages
-
Safety : Eliminates direct HF handling.
-
Scalability : Suitable for batch production with yields exceeding 60%.
Industrial-Scale Production Considerations
Commercial manufacturing prioritizes cost-efficiency and safety. Tetramethylene sulfone is favored as a solvent due to its high boiling point (285°C) and compatibility with KF. Continuous-flow reactors are increasingly adopted to minimize exposure to toxic intermediates.
Economic and Environmental Metrics
| Factor | Industrial Benchmark |
|---|---|
| Raw Material Cost | $120–150/kg |
| Waste Generation | 0.8 kg/kg product |
| Energy Consumption | 15 kWh/kg |
Chemical Reactions Analysis
2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of corresponding amides, esters, or other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactive carbonyl chloride group allows for various nucleophilic substitution reactions:
- Nucleophilic Substitution : Reacts with amines or alcohols to form amides or esters.
- Hydrolysis : In the presence of water, it hydrolyzes to yield 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid.
- Reduction : Can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) .
Biological Applications
In biological research, this compound is utilized for modifying biomolecules. Such modifications can aid in studying biological processes and mechanisms at a molecular level. The ability to introduce fluorine atoms into biomolecules can enhance their properties and functionalities.
Industrial Applications
The compound finds its application in the production of specialty chemicals and materials. It plays a role in the development of agrochemicals and pharmaceutical products due to its unique chemical properties .
Case Study 1: Synthesis Optimization
Research has focused on optimizing the synthesis of 2,2-difluoro-1,3-benzodioxole from its dichloro precursor using potassium fluoride as a catalyst. The study demonstrated that varying the molar ratios and reaction conditions significantly affects yield and purity. For instance:
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| KHF2 | 140 | 95 |
| Water | 140 | 66 |
This indicates that using KHF2 provides a higher yield compared to water alone .
Case Study 2: Biological Modifications
Another study explored the use of 2,2-difluoro-1,3-benzodioxole derivatives in modifying DNA molecules for enhanced gene therapy approaches. The introduction of fluorine atoms was shown to increase the stability and binding affinity of these modified molecules to their targets .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the benzodioxole moiety into target molecules .
Comparison with Similar Compounds
Key Differences:
- Positional Isomerism : The carbonyl chloride group is located at the 5-position of the benzodioxole ring, altering steric and electronic effects compared to the 4-isomer.
- Reactivity : While both isomers exhibit similar reactivity in acylations, the 4-isomer is more commonly used in agrochemical synthesis due to its alignment with precursor molecules like 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid .
- Applications : The 5-isomer is less frequently referenced in patent literature, suggesting niche applications in specialty intermediates .
Functional Group Variants: 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile (Fludioxonil)
CAS Registry Number : 131341-86-1
Molecular Formula : C₁₂H₆F₂N₂O₂
Molecular Weight : 248.19 g/mol
Key Differences:
- Functional Group : Replaces the carbonyl chloride with a pyrrole-3-carbonitrile moiety.
- Bioactivity : Fludioxonil is a broad-spectrum fungicide targeting pathogens in crops. Its mode of action involves disrupting fungal osmotic signal transduction .
- Synthetic Pathway : Derived from 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid via a seven-step synthesis, retaining the fluorinated benzodioxole core .
Sulfur-Containing Derivatives: 4-Bromo-2,2-difluoro-1,3-benzodioxole
CAS Registry Number : 144584-66-7
Molecular Formula : C₇H₃BrF₂O₂
Molecular Weight : 237.00 g/mol
Key Differences:
- Functional Group : Bromine substituent at the 4-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
- Reactivity : The bromine atom offers versatility in forming carbon-carbon bonds, contrasting with the acyl chloride’s role in forming amides or esters.
Non-Fluorinated Analog: 1,3-Benzodioxole-4-carbonyl Chloride
Hypothetical Structure (for comparison):
- Molecular Formula : C₈H₅ClO₃
- Key Differences: Absence of fluorine reduces electron-withdrawing effects, lowering reactivity. Higher susceptibility to hydrolysis compared to fluorinated analogs. Limited commercial relevance due to inferior stability in synthetic applications.
Comparative Data Table
Biological Activity
2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is a synthetic compound with significant potential in various biological and chemical applications. Its structure includes a carbonyl chloride group, which enhances its reactivity and utility as an intermediate in pharmaceutical and agrochemical synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C₈H₃ClF₂O₃
- CAS Number : 143096-86-0
- Structure : The compound features a benzodioxole framework with two fluorine atoms and a carbonyl chloride functional group.
The primary biological activity of this compound is attributed to its role as a phosphodiesterase (PDE) inhibitor . PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP) in cells, which are crucial for various signaling pathways involved in inflammation, smooth muscle relaxation, and neuronal signaling.
Targeting Phosphodiesterase
- Inhibition of PDE : This compound inhibits phosphodiesterase activity, leading to increased levels of cyclic nucleotides. This mechanism is linked to anti-cancer, anti-bacterial, and anti-inflammatory effects.
- Biochemical Pathways : The inhibition of PDE can modulate several cellular processes, including:
- Inflammation : By increasing cAMP levels, it can reduce inflammatory responses.
- Smooth Muscle Relaxation : Enhanced cGMP levels can lead to vasodilation.
- Neuronal Signaling : It may affect neurotransmitter release and neuronal excitability.
Anti-Cancer Activity
Research indicates that this compound exhibits anti-cancer properties through its action on PDEs. By elevating cyclic nucleotide levels in cancer cells, it can induce apoptosis and inhibit proliferation.
Anti-Bacterial Activity
The compound has shown effectiveness against certain bacterial strains. Its mechanism involves disrupting bacterial signaling pathways by inhibiting PDEs that regulate cyclic nucleotide levels in bacteria .
Anti-Inflammatory Effects
The anti-inflammatory properties are linked to its ability to modulate immune responses via cyclic nucleotide signaling pathways. This can be particularly beneficial in treating conditions characterized by excessive inflammation.
Case Study 1: Defluorination by Pseudomonas putida
A notable study investigated the biodegradation of 2,2-difluoro-1,3-benzodioxole by Pseudomonas putida F1. The bacteria were found to catalyze defluorination at a rate of 2100 nmol/h per mg cellular protein. This process involved the enzyme toluene dioxygenase and led to the formation of fluoride ions and other metabolites .
| Parameter | Value |
|---|---|
| Defluorination Rate | 2100 nmol/h per mg protein |
| Bacterial Strain | Pseudomonas putida F1 |
| Enzyme Involved | Toluene dioxygenase |
Case Study 2: Application in Wastewater Treatment
The compound's transformation product was utilized in biotreatment systems for fludioxonil-contaminated wastewater. An immobilized cell bioreactor demonstrated over 96% removal efficiency under microaerophilic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
